molecular formula C₂₁H₂₁ClFNO₈ B1140714 Lumiracoxib Acyl-beta-D-glucuronide CAS No. 697287-17-5

Lumiracoxib Acyl-beta-D-glucuronide

Cat. No. B1140714
CAS RN: 697287-17-5
M. Wt: 469.84
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lumiracoxib acyl-beta-D-glucuronide is a metabolite of lumiracoxib, a nonsteroidal anti-inflammatory drug (NSAID) that has been extensively studied for its anti-inflammatory properties. Lumiracoxib acyl-beta-D-glucuronide is formed when lumiracoxib undergoes glucuronidation, a process in which the drug is metabolized by the liver and excreted from the body. In recent years, lumiracoxib acyl-beta-D-glucuronide has gained attention from researchers due to its potential therapeutic applications and its unique mechanism of action.

Scientific Research Applications

Bioactivation in Human Liver Microsomes

Lumiracoxib Acyl-beta-D-glucuronide is formed through the bioactivation of lumiracoxib in human liver microsomes . This process involves the formation of GSH and amino adducts through acyl glucuronidation .

Formation of Reactive Metabolites

Under certain conditions, lumiracoxib is biotransformed into lumiracoxib-1-O-acylglucuronide (M1) and 4’-hydroxyl-lumiracoxib-1-O-acylglucuronide (M2), both of which are reactive and prone to react with GSH to form drug-S-acyl-GSH adducts (M3 and M4) through transacylation .

Formation of Schiff Base Derivatives

The formed 1-O-acylglucuronides are chemically unstable and rearrange to 2-, 3-, and/or 4-isomers, which further undergo ring-opening to form aldehyde derivatives and then react with N-acetyl-lysine (NAL) to yield Schiff base derivatives (M5-M8) .

Role in Drug-Induced Toxicities

Acyl glucuronides, such as Lumiracoxib Acyl-beta-D-glucuronide, are considered potential mediators of drug-induced toxicities . They can covalently modify biological molecules, including proteins, lipids, and nucleic acids .

Influence on Enzymes and Transporters

Acyl glucuronides can mediate the inhibition of key enzymes and transporters . This can lead to unanticipated interactions with several biological systems .

Contribution to Drug Discovery and Lead Optimization

Understanding the properties and behaviors of acyl glucuronides like Lumiracoxib Acyl-beta-D-glucuronide can help in the de-risking strategies adopted to minimize the likelihood of AG-mediated toxicity in drug discovery and lead optimization programs .

Mechanism of Action

Target of Action

Lumiracoxib Acyl-beta-D-glucuronide is a metabolite of Lumiracoxib , which is a COX-2 selective non-steroidal anti-inflammatory drug (NSAID) . The primary targets of Lumiracoxib are Prostaglandin G/H synthase 2 (COX-2) and Prostaglandin G/H synthase 1 (COX-1) . These enzymes play a crucial role in the synthesis of prostaglandins, which are involved in inflammation and pain signaling.

Mode of Action

The mechanism of action of Lumiracoxib involves the inhibition of prostaglandin synthesis via the inhibition of cyclooxygenase-2 (COX-2) . . This selective inhibition of COX-2 over COX-1 reduces the production of prostaglandins, thereby alleviating inflammation and pain.

Biochemical Pathways

The major metabolic pathways of Lumiracoxib involve the oxidation of the 5-methyl group of Lumiracoxib and/or hydroxylation of its dihaloaromatic ring . The major metabolites of Lumiracoxib in plasma are the 5-carboxy, 4’-hydroxy, and 4’-hydroxy-5-carboxy derivatives . Only the 4’-hydroxy derivative is active and COX-2 selective .

Pharmacokinetics

Lumiracoxib has good oral bioavailability (74%) and is rapidly absorbed, reaching maximum plasma concentrations 2 hours after dosing . It has a short elimination half-life from plasma (mean 4 hours) and demonstrates dose-proportional plasma pharmacokinetics with no accumulation during multiple dosing . Lumiracoxib is metabolized extensively prior to excretion, with only a small amount excreted unchanged in urine or feces . Lumiracoxib and its metabolites are excreted via renal and fecal routes in approximately equal amounts .

Result of Action

The selective inhibition of COX-2 by Lumiracoxib leads to a reduction in the production of prostaglandins, which are key mediators of inflammation and pain. This results in the alleviation of inflammation and pain symptoms in conditions such as osteoarthritis and rheumatoid arthritis .

properties

IUPAC Name

(3R,4R,5R,6R)-6-[2-[2-(2-chloro-6-fluoroanilino)-5-methylphenyl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClFNO8/c1-9-5-6-13(24-15-11(22)3-2-4-12(15)23)10(7-9)8-14(25)31-21-18(28)16(26)17(27)19(32-21)20(29)30/h2-7,16-19,21,24,26-28H,8H2,1H3,(H,29,30)/t16-,17-,18-,19?,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEVZOJTWMGGTTK-CPELYELLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2=C(C=CC=C2Cl)F)CC(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)NC2=C(C=CC=C2Cl)F)CC(=O)O[C@@H]3[C@@H]([C@@H]([C@H](C(O3)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClFNO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lumiracoxib Acyl-beta-D-glucuronide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.